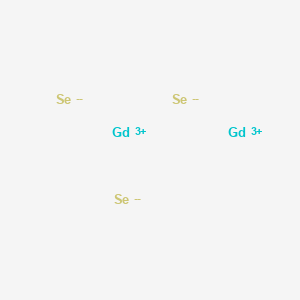
Gadolinium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium selenide is a compound composed of gadolinium and selenium It is known for its unique properties, including its magnetic and thermoelectric characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gadolinium selenide can be synthesized through various methods. One common approach involves the reaction of gadolinium oxide with selenium in a hydrogen atmosphere at elevated temperatures. The optimal selenidation temperature for gadolinium is around 850°C . Another method includes the direct combination of elemental gadolinium and selenium under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of high-purity this compound. The use of advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) can also be employed for the production of thin films and nanostructures of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of gadolinium oxide and selenium dioxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to convert this compound back to its elemental form.
Substitution: Substitution reactions involve the replacement of selenium atoms with other chalcogenides or halides under specific conditions.
Major Products Formed: The major products formed from these reactions include gadolinium oxide, selenium dioxide, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Gadolinium selenide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium-based compounds and materials.
Biology: this compound nanoparticles are explored for their potential use in biomedical imaging and drug delivery systems.
Mécanisme D'action
The mechanism by which gadolinium selenide exerts its effects is primarily related to its electronic and magnetic properties. Gadolinium ions have unpaired electrons that contribute to the compound’s paramagnetic behavior, making it useful in MRI contrast agents . The interaction of this compound with external magnetic fields enhances the relaxation times of nearby hydrogen nuclei, improving the contrast in MRI images.
Comparaison Avec Des Composés Similaires
Gadolinium selenide can be compared with other similar compounds such as:
Tin selenide (SnSe): Known for its thermoelectric properties and applications in solar cells and photodetectors.
Europium selenide (EuSe): Exhibits interesting magnetic and electronic properties, used in semiconductor applications.
Lanthanum selenide (LaSe): Similar to this compound in terms of synthesis and applications, but with different electronic properties.
This compound stands out due to its unique combination of magnetic and thermoelectric properties, making it a versatile material for various advanced applications.
Propriétés
Numéro CAS |
12024-90-7 |
|---|---|
Formule moléculaire |
Gd2Se3 |
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
gadolinium(3+);selenium(2-) |
InChI |
InChI=1S/2Gd.3Se/q2*+3;3*-2 |
Clé InChI |
DJHIBPNSTSSSGN-UHFFFAOYSA-N |
SMILES canonique |
[Se-2].[Se-2].[Se-2].[Gd+3].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



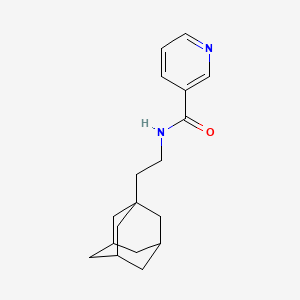

![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
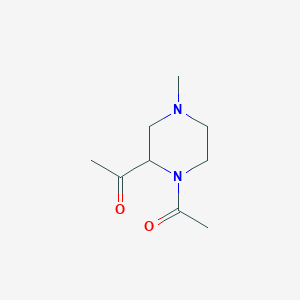

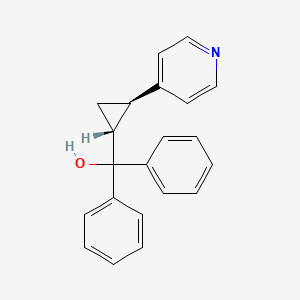

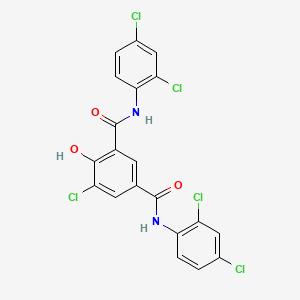
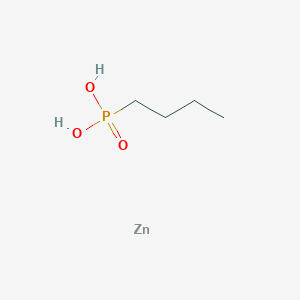
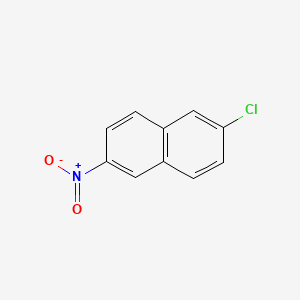
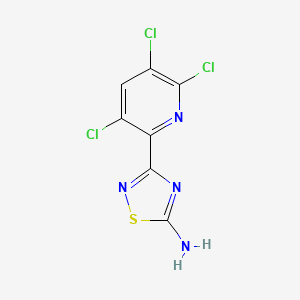
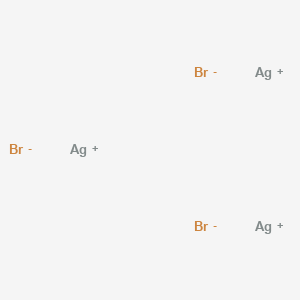
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
